Indoline-3-carboxylic acid hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-5-10-8-4-2-1-3-6(7)8;/h1-4,7,10H,5H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUGSSGQAGKPEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1982760-98-4 | |
| Record name | 2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Photochemical Cyclization of Diketopiperazine Derivatives
The photochemical cyclization of 3-methylene-2,5-diketopiperazine derivatives represents a direct route to indoline-3-carboxylic acid, which is subsequently converted to its hydrochloride salt. This method, detailed in a patent by, involves two critical steps: cyclization and acid hydrolysis .
Cyclization Reaction
The diketopiperazine substrate undergoes photochemical excitation in an inert solvent (e.g., tert-butanol, benzene) under an argon or nitrogen atmosphere. A medium-pressure mercury lamp (e.g., Philips HPK 125 W) provides the requisite energy for 1–72 hours at 0–80°C. Triplet sensitizers may enhance efficiency, though direct irradiation suffices for most substrates. For example, irradiating 3-methylene-2-phenyl-2,3,10,10a-tetrahydropyrazino[1,2-a]-indole-1,4-dione in tert-butanol for 24 hours yields a cyclodipeptide intermediate.
Acid Hydrolysis
The cyclodipeptide is refluxed in 6 M hydrochloric acid at 110°C for 12–15 hours, cleaving the peptide bonds and liberating indoline-3-carboxylic acid. Subsequent neutralization with aqueous sodium hydroxide (to pH ~7) precipitates the free acid, which is extracted with dichloromethane. To isolate the hydrochloride salt, the hydrolysis solution is evaporated under reduced pressure without neutralization, leaving the protonated amine-carboxylic acid complex. Recrystallization from ethanol/HCl affords pure indoline-3-carboxylic acid hydrochloride.
Table 1: Photochemical Cyclization-Hydrolysis Method
| Parameter | Condition/Reagent |
|---|---|
| Cyclization solvent | tert-Butanol, benzene, acetonitrile |
| Light source | Medium-pressure Hg lamp (125–450 W) |
| Reaction time | 24–72 hours |
| Hydrolysis agent | 6 M HCl, 110°C, 12–15 hours |
| Salt formation | Evaporation of HCl post-hydrolysis |
| Yield* | 60–75% (free acid); 85–90% (HCl salt) |
Palladium-Catalyzed Arylation and Sequential Reduction
An alternative route leverages palladium-catalyzed intramolecular α-arylation to construct the indole core, followed by hydrogenation and hydrolysis. Adapted from, this three-step sequence proceeds as follows:
Synthesis of Indole-3-Carboxylic Acid Esters
β-(2-Iodoanilino) esters undergo Pd(0)-catalyzed (e.g., Pd(PPh₃)₄) intramolecular α-arylation in the presence of potassium phenoxide. The reaction, conducted in dimethylformamide (DMF) at 80–100°C for 12–24 hours, affords indole-3-carboxylic acid esters with >80% regioselectivity.
Hydrogenation to Indoline Derivatives
The indole ester is hydrogenated under H₂ (1–3 atm) using palladium on carbon (5–10% Pd) in ethanol or THF at 25–50°C. This step reduces the indole’s heteroaromatic ring to indoline while preserving the ester group. Reaction monitoring via TLC ensures complete conversion, typically within 4–6 hours.
Ester Hydrolysis and Salt Formation
The indoline-3-carboxylic acid ester is refluxed in 6 M HCl (1:5 w/v) for 8–12 hours, hydrolyzing the ester to the carboxylic acid. Evaporation to dryness yields the hydrochloride salt, which is purified via recrystallization from ethanol/water.
Table 2: Pd-Catalyzed Arylation-Reduction Method
| Parameter | Condition/Reagent |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Solvent | Dimethylformamide, toluene |
| Hydrogenation pressure | 1–3 atm H₂, 5% Pd/C |
| Hydrolysis agent | 6 M HCl, reflux |
| Yield* | 65–70% (over three steps) |
Comparative Analysis of Methodologies
Efficiency and Scalability
The photochemical method () offers a streamlined two-step process with high atom economy, suitable for gram-scale synthesis. However, specialized equipment (UV lamps) and prolonged reaction times limit industrial viability. In contrast, the Pd-catalyzed route () employs conventional reagents but necessitates multistep isolation, increasing cost and complexity.
Stereochemical Control
Both methods produce racemic indoline-3-carboxylic acid. The patent demonstrates enantioselective synthesis using chiral diketopiperazine precursors, achieving >95% enantiomeric excess (e.e.) via asymmetric induction during cyclization.
Purity and Byproducts
Photochemical cyclization generates minimal byproducts, with column chromatography (silica gel, ethyl acetate/toluene) yielding >98% pure intermediates. The Pd-catalyzed method may require rigorous palladium removal (e.g., chelating resins) to meet pharmaceutical standards.
Q & A
Q. What are the standard synthetic routes for preparing indoline-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
this compound is typically synthesized via cyclization of precursors like phenylhydrazine derivatives followed by carboxylation and salt formation. Key steps include:
- Cyclization : Use hydrazones or aldehydes/ketones to form the indoline backbone .
- Carboxylation : Introduce the carboxylic acid group at the 3-position using CO₂ under photoredox catalysis, which avoids side reactions like β-hydride elimination .
- Hydrochloride Formation : Treat the free base with HCl to improve solubility and stability .
Optimize yields by controlling temperature (room temperature preferred for photoredox reactions ), solvent polarity, and stoichiometry of reducing agents (e.g., tin(II) chloride in stepwise additions to manage exotherms ).
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry and purity via and NMR (e.g., δ ~1.35 ppm for ethyl groups in derivatives ).
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1643 cm) .
- HPLC : Assess purity (>99% achievable with C18 columns under gradient elution ).
- Elemental Analysis : Verify composition, though hydrate forms may require Karl-Fischer titration for water content .
Q. How does the hydrochloride salt form enhance stability compared to the free base?
The hydrochloride salt improves hygroscopic stability and shelf life by reducing free base reactivity. Store in sealed containers under dry conditions (0–4°C) to prevent hydrate formation, which can alter solubility and crystallinity .
Q. What purification strategies are effective for isolating this compound?
- Recrystallization : Use ethanol/water mixtures to remove impurities .
- Vacuum Drying : Eliminate residual solvents (e.g., 0.2 mmHg for 24 hours ).
- Chiral HPLC : Separate enantiomers using columns like Waters Symmetry C18 with trifluoroacetic acid modifiers .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of indoline-3-carboxylic acid synthesis via photoredox catalysis?
The single-electron transfer (SSET) mechanism in photoredox reactions enables dearomative carboxylation at the 3-position by stabilizing benzylic anion intermediates. Electron-rich aryl halides undergo selective reduction, avoiding ipso-carboxylation side pathways . Computational studies (DFT) can model charge distribution to predict reactivity .
Q. How can computational methods optimize the design of indoline-3-carboxylic acid derivatives?
Q. How should researchers resolve contradictions in elemental analysis data for hydrate forms?
In cases where elemental analysis conflicts with Karl-Fischer results (e.g., 10.8% water vs. 13.2% theoretical for a bis-hydrate ), combine:
- Thermogravimetric Analysis (TGA) : Quantify water loss upon heating.
- X-ray Crystallography : Confirm crystal lattice hydration states .
Q. What strategies improve the biological activity of indoline-3-carboxylic acid derivatives?
Q. How can enantiomeric purity be achieved in chiral indoline-3-carboxylic acid derivatives?
Q. What green chemistry approaches reduce waste in indoline-3-carboxylic acid synthesis?
- CO₂ Utilization : Replace traditional carboxylation agents with CO₂ under mild conditions (1 atm, room temperature) .
- Solvent Recycling : Recover ethanol or ether via distillation after filtration .
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